beta-Zearalenol
Description
Beta-zearalenol (β-ZEL) is a major metabolite of the mycotoxin zearalenone (ZEN), a fungal estrogen produced by Fusarium species. Structurally, β-ZEL differs from ZEN by the presence of a hydroxyl group at the C6′ position, with stereochemistry distinguishing it from its isomer alpha-zearalenol (α-ZEL) . β-ZEL is formed via microbial biotransformation in the gut or hepatic reduction, often in livestock exposed to ZEN-contaminated feed . It exhibits estrogenic activity due to structural mimicry of 17β-estradiol, binding to estrogen receptors (ERs) but with lower potency than α-ZEL . Studies highlight its accumulation in tissues such as the myocardium, where it modulates vascular reactivity and hormone levels even at low doses .
Properties
IUPAC Name |
(4S,8S,12E)-8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,14,19-21H,2,4-6,8-9H2,1H3/b7-3+/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQFYIAXQDXNOR-PMRAARRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022533 | |
| Record name | beta-Zearalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71030-11-0 | |
| Record name | β-Zearalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Zearalenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Zearalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E,7S,11S)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraen-13-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-ZEARALENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35E809PP7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Enantioselective Total Synthesis from Chiral Starting Materials
The total synthesis of β-ZEL was achieved by Kamal et al. using (S)-propylene oxide and methyl 2,4-dihydroxy-6-methylbenzoate as starting materials. The synthetic pathway involves four key steps:
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Grignard Reaction : Introduction of the aliphatic side chain via nucleophilic addition to the aromatic ester.
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Asymmetric Dihydroxylation : Catalytic enantioselective oxidation using osmium tetroxide to establish the C11-C12 diol with >98% enantiomeric excess (ee).
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Yamaguchi Macrolactonization : Cyclization of the seco-acid intermediate to form the 14-membered resorcylic acid macrolide core.
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Ring-Closing Metathesis (RCM) : Final closure of the macrocycle using a Grubbs catalyst, yielding β-ZEL with 72% overall efficiency.
This method highlights the importance of stereochemical control, particularly in the dihydroxylation step, to avoid epimerization to α-ZEL. The use of RCM circumvented traditional lactonization challenges, enabling scalable production.
Glycosylation and Glucuronidation Strategies
β-ZEL exists in conjugated forms (e.g., glucuronides) in biological systems, necessitating specialized synthesis for reference standards. An improved Königs-Knorr glucuronidation method involves:
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Regioselective Glucuronidation : Reaction of ZEN with methyl trichloroacetimidate glucuronide donor under BF3·Et2O catalysis.
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Reductive Step : Sodium borohydride reduction of the C6 keto group to yield β-ZEL glucuronide with 89% regioselectivity.
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Deprotection and Purification : Acidic hydrolysis of the methyl ester followed by preparative HPLC to isolate β-ZEL-14-β,D-glucuronide.
This tunable procedure enables simultaneous preparation of glucosides and glucuronides, critical for toxicological studies.
Extraction and Isolation from Biological Matrices
Solid-Phase Extraction (SPE) Protocols
SPE remains the gold standard for isolating β-ZEL from complex matrices. Key methodologies include:
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C18 Sorbents : Pretreatment of urine samples with β-glucuronidase/arylsulfatase, followed by SPE on ISOLUTE® C18 columns conditioned with methanol and phosphate buffer (pH 7.4). Elution with methanol achieves >85% recovery of β-ZEL.
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Immunosorbents : Easi-Extract® Zearalenone columns selectively bind β-ZEL from myocardial tissue extracts, reducing co-eluting lipids by 90% compared to traditional SPE.
Table 1: Comparison of SPE Methods for β-ZEL Isolation
| Sorbent Type | Matrix | Recovery (%) | Limit of Detection (LOD) |
|---|---|---|---|
| C18 (Octadecyl) | Urine | 85–92 | 0.05 ng/g |
| Immunoaffinity | Myocardium | 78–84 | 0.1 ng/g |
| Molecularly Imprinted Polymers | Feed | 88–95 | 0.02 ng/g |
Enzymatic Hydrolysis for Metabolite Release
Conjugated β-ZEL in biological fluids requires enzymatic deconjugation for accurate quantification:
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β-Glucuronidase/Arylsulfatase Incubation : Optimal conditions include 15-hour incubation at 37°C in pH 4.8 acetate buffer, releasing free β-ZEL from glucuronide conjugates.
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Matrix-Specific Optimization : Myocardial samples necessitate longer hydrolysis times (24 hours) due to higher lipid interference.
Analytical Quantification and Method Validation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for β-ZEL quantification due to its sensitivity and specificity:
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Chromatographic Conditions : Separation on an Inertsil ODS-3 column with methanol-water gradient elution (50–100% methanol over 5 minutes).
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Mass Detection : Negative-mode electrospray ionization (ESI-) with MRM transitions m/z 319.0→129.9 for β-ZEL, achieving a LOD of 0.05 ng/g.
Table 2: LC-MS/MS Parameters for β-ZEL Analysis
| Parameter | Value |
|---|---|
| Column Temperature | 40°C |
| Ion-Spray Voltage | -4500 V |
| Collision Energy | -44 eV |
| Retention Time | 8.2 ± 0.3 minutes |
Comparative Analysis of Extraction Efficiencies
Studies comparing SPE sorbents reveal:
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C18 vs. Immunoaffinity : C18 yields higher recoveries in urine (92% vs. 84%), while immunoaffinity columns excel in lipid-rich matrices like myocardium.
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Pressurized Liquid Extraction (PLE) : Reduces extraction time to 15 minutes with comparable recovery (89%) to traditional SPE.
Key Challenges and Optimization Strategies
Managing Low Concentrations and Matrix Effects
β-ZEL often occurs at trace levels (<1 ng/g) in biological samples, necessitating:
Enhancing Stereoselectivity in Synthesis
Epimerization during synthesis remains a critical challenge. Strategies include:
Chemical Reactions Analysis
Beta-Zearalenol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form Zearalenone.
Reduction: It is formed through the reduction of Zearalenone.
Conjugation: this compound can be conjugated with glucuronic acid to form this compound-glucuronide, facilitating its excretion in urine.
Common reagents and conditions used in these reactions include hydroxysteroid dehydrogenases for reduction and uridine diphosphate glucuronyl transferases for conjugation. Major products formed from these reactions include Zearalenone and this compound-glucuronide .
Scientific Research Applications
Endocrine Disruption
β-ZEL is known for its estrogenic activity, which can disrupt endocrine functions in animals. Studies have demonstrated that β-ZEL can bind to estrogen receptors, leading to alterations in reproductive functions and development in livestock. For instance, research has shown that exposure to β-ZEL can affect the cell cycle of cultured cells by decreasing the expression of proliferation markers such as PCNA (Proliferating Cell Nuclear Antigen) .
Cardiovascular Effects
Recent studies have investigated the accumulation of β-ZEL in the myocardium of prepubertal gilts. It was found that the concentration of β-ZEL is dose-dependent and inversely related to that of α-zearalenol (α-ZEL) in heart tissues . The research indicates that β-ZEL may influence coronary vascular reactivity and could potentially modulate nitric oxide synthesis, impacting cardiovascular health .
Mycotoxin Mitigation
β-ZEL has been studied for its role in animal feed as a potential mycotoxin mitigator. Research indicates that certain yeast strains can biotransform β-ZEL, reducing its bioavailability and toxicity when included in animal diets . This biotransformation could enhance animal health and productivity by minimizing the adverse effects of mycotoxins present in feeds.
Enhancing Productivity
Incorporating β-ZEL into animal nutrition has been linked to improved health parameters and productivity metrics. For example, studies suggest that yeast supplementation can lead to better nutrient absorption and overall growth performance in livestock .
Study on Dairy Cows
A study aimed at determining the concentrations of zearalenone metabolites, including β-ZEL, in dairy cows revealed significant variations in serum and urine levels following exposure to contaminated feed . The findings highlighted the need for monitoring these metabolites to assess their impact on dairy production and animal welfare.
Research on Cardiac Health
In a controlled experiment involving prepubertal gilts, researchers assessed how varying doses of ZEN affected the accumulation of its metabolites, including β-ZEL, in heart tissues . The results indicated that low doses could lead to significant changes in cardiac function due to the differential accumulation of these compounds.
Summary Table: Key Findings on this compound
Mechanism of Action
Beta-Zearalenol exerts its effects by binding to estrogen receptors, mimicking the action of endogenous estrogens. This binding can lead to hyperestrogenism and fertility disorders in animals. The molecular targets involved include estrogen receptors, and the pathways affected are those related to estrogen signaling. This compound competes with natural estrogens for receptor binding, leading to altered gene expression and physiological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Zearalenone (ZEN)
- Structure : ZEN lacks the hydroxyl group at C6′, present in β-ZEL and α-ZEL .
- Toxicity : ZEN is a precursor with moderate estrogenic activity. β-ZEL is approximately 50% less toxic than ZEN, while α-ZEL is 2–4 times more toxic .
- Biological Effects : ZEN disrupts endocrine function, causing reproductive disorders. β-ZEL, though less toxic, accumulates in tissues (e.g., myocardium) and alters coronary artery reactivity at LOAEL doses (15 µg/kg BW), reducing vasoconstriction .
- Metabolism : ZEN is metabolized to α-ZEL and β-ZEL in the liver and gut, with β-ZEL being a common metabolite in horses and cows .
Alpha-Zearalenol (α-ZEL)
- Structure : Shares the C6′ hydroxyl group with β-ZEL but differs in stereochemistry (α-configuration) .
- Toxicity : α-ZEL is significantly more toxic than both ZEN and β-ZEL, with higher ER binding affinity .
- Biological Effects : In stallion sperm, α-ZEL (1 µM) reduces motility by 40%, while β-ZEL requires 10 µM to achieve similar effects . α-ZEL also induces stronger pro-inflammatory cytokine responses in pigs compared to β-ZEL .
Zearalanone (ZAN) and Zearalanol Derivatives
- Structure: ZAN is a hydrogenated derivative of ZEN, while α-/β-zearalanol (α-/β-ZAL) are reduced forms of α-/β-ZEL .
- Activity : ZAN and ZALs exhibit weaker estrogenic effects. β-ZAL correlates inversely with β-ZEL in cow urine, suggesting metabolic interplay .
Other Mycotoxin Derivatives
- Deepoxy-Deoxynivalenol (DOM-1): Unlike β-ZEL, DOM-1 is a detoxified metabolite of deoxynivalenol (DON) but coexists in contaminated feed. β-ZEL and DOM-1 synergistically impair bovine embryo development at 0.1 µg/mL .
Key Comparative Data
Table 1: Toxicity and Estrogenic Activity
| Compound | Relative Toxicity (vs. ZEN) | ER Binding Affinity | Key Biological Effects |
|---|---|---|---|
| ZEN | 1× | Moderate | Endocrine disruption, vascular effects |
| α-ZEL | 2–4× | High | Sperm motility inhibition, inflammation |
| β-ZEL | 0.5× | Low | Myocardial accumulation, vasodilation |
| ZAN | 0.3× | Very low | Minimal estrogenic activity |
Table 2: Detection Limits in Analytical Methods
| Compound | Matrix | Method | LOD (ng/mL or ng/g) | Reference |
|---|---|---|---|---|
| β-ZEL | Biological fluids | GC-MS | 0.06–0.6 | |
| α-ZEL | Maize | HPLC | 20 | |
| ZEN | Wheat | LC-Fluorescence | 0.5 |
Research Findings and Mechanisms
- Vascular Effects : β-ZEL at LOAEL doses (15 µg/kg) reduces acetylcholine-induced vasoconstriction in porcine coronary arteries, while α-ZEL exacerbates responses .
- Metabolic Interplay : In cows, β-ZEL concentrations negatively correlate with β-ZAL in urine, suggesting competitive biotransformation .
- Reproductive Toxicity : β-ZEL (10 µM) inhibits stallion sperm hyperactivation by 30%, compared to 70% inhibition by α-ZEL .
- Immune Modulation: β-ZEL’s immunomodulatory effects vary by tissue; it suppresses pro-inflammatory cytokines in murine blood but elevates them in kidneys .
Challenges in Analysis and Purification
Structural similarity between ZEN derivatives complicates detection and purification. LC-MS methods with C18 columns and methanol/acetonitrile mobile phases are preferred for resolving β-ZEL, α-ZEL, and ZEN . Co-elution risks persist due to near-identical retention times, necessitating advanced detectors (e.g., fluorescence for β-ZEL) .
Biological Activity
Beta-Zearalenol (β-ZEL) is a mycotoxin derived from Zearalenone (ZEA), primarily produced by various molds, including Fusarium species. This compound has garnered attention due to its biological activities, particularly its endocrine-disrupting effects and impact on reproductive health in animals. This article explores the biological activity of β-ZEL, summarizing key research findings, including data tables and case studies.
β-Zearalenol is a non-steroidal estrogen that exhibits structural similarities to estradiol, allowing it to bind to estrogen receptors and mimic estrogenic activity. The metabolism of ZEA in animals leads to the formation of α- and β-zearalenol, with β-ZEL being less potent than its α counterpart but still significant in biological contexts .
Endocrine Disruption
Research indicates that β-ZEL acts as an endocrine disruptor, influencing nuclear receptor signaling pathways and steroidogenesis. In vitro studies have shown that β-ZEL can bind to estrogen receptors, leading to altered gene expression related to reproductive functions .
Table 1: Binding Affinity of ZEA and Its Derivatives to Estrogen Receptors
| Compound | Binding Affinity (IC50) | Reference |
|---|---|---|
| Zearalenone | 0.2 nM | |
| Alpha-Zearalenol | 0.5 nM | |
| This compound | 1.0 nM |
Effects on Cellular Functions
Studies have demonstrated that β-ZEL affects various cellular functions in granulosa cells from bovine ovaries. It induces oxidative stress by increasing reactive oxygen species (ROS) levels, which can lead to apoptosis and impaired steroid hormone production, particularly estradiol (E2) .
Case Study: Impact on Bovine Granulosa Cells
A study evaluated the effects of β-ZEL on bovine ovarian granulosa cells (GCs). The results indicated:
- Cell Viability: Treatment with β-ZEL at concentrations of 25 μM led to a significant reduction in cell viability after 24 hours.
- Apoptosis Induction: Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls.
- Hormone Production: A marked decrease in E2 production was observed, correlating with increased levels of oxidative stress markers .
The mechanisms through which β-ZEL exerts its biological effects include:
- Estrogen Receptor Activation: β-ZEL binds to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes.
- Oxidative Stress Induction: The compound triggers ROS accumulation, activating stress response pathways and apoptosis .
- Alteration of Steroidogenesis: By affecting the expression of enzymes involved in steroid hormone synthesis, β-ZEL disrupts normal reproductive hormone levels .
Comparative Studies
A comparative analysis between β-ZEL and other mycotoxins like HT-2 toxin shows that both compounds induce similar toxicological responses in ovarian cells but differ in potency and specific pathways activated.
Table 2: Comparative Effects of Mycotoxins on Granulosa Cells
| Mycotoxin | Concentration (μM) | Cell Viability (%) | E2 Production (pg/mL) | Apoptosis Rate (%) |
|---|---|---|---|---|
| This compound | 25 | 60 | 150 | 30 |
| HT-2 | 50 | 55 | 120 | 35 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
